

# Taxifolin (Dihydroquercetin): A Technical Guide to Natural Sources and Extraction

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Taxifolin**, also known as dihydroquercetin, is a flavonoid of the flavanonol subclass that has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. As a naturally occurring compound, its prevalence in various plant species has made it a compelling subject for research and development in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides an in-depth overview of the primary natural sources of **taxifolin** and detailed methodologies for its extraction, tailored for professionals in research and drug development.

#### **Natural Sources of Taxifolin**

**Taxifolin** is widely distributed throughout the plant kingdom, with particularly high concentrations found in coniferous trees. The primary commercial sources are species of the Larix (larch) genus. Various other plants, fruits, and vegetables also contain **taxifolin**, albeit typically in lower concentrations.

## **Major Botanical Sources**

The most significant natural reservoirs of **taxifolin** are the wood and bark of several coniferous trees. Notably, Siberian Larch (Larix sibirica) and Dahurian Larch (Larix gmelinii) are utilized for



industrial-scale extraction.[1] Other coniferous sources include the Chinese yew (Taxus chinensis var. mairei), Pinus roxburghii, and Cedrus deodara.[2]

Beyond conifers, **taxifolin** is present in the silymarin extract from milk thistle (Silybum marianum) seeds.[2] It can also be found in a variety of everyday foods such as onions, apples, berries, and tea.[3][4]

## **Quantitative Analysis of Taxifolin Content**

The concentration of **taxifolin** varies significantly depending on the plant species, the specific part of the plant, and even the age and location of the plant. The following table summarizes the **taxifolin** content in several key natural sources.

Natural Source	Plant Part	Taxifolin Content (mg/g of dry weight)	Reference(s)
Larix gmelinii	Wood	18.63	_
Larix olgensis var. koreana	Wood Extract	920.1 (in extract)	
Abies nephrolepis	Leaves	31.03 ± 1.51	_
Abies nephrolepis	Bark	1.44 ± 0.05	_
Pinus roxburghii	Bark	0.94	_
Ammodaucus leucotrichus	-	2.24 - 12.90	_
Silybum marianum (Milk Thistle)	Seeds (in Silymarin extract)	<5% of extract	-

## **Extraction Methodologies**

The extraction of **taxifolin** from its natural sources is a critical step for its purification and subsequent application. A variety of methods have been developed, ranging from conventional solvent extraction to more advanced, environmentally friendly techniques.



#### **Conventional Solvent Extraction**

Traditional methods often employ organic solvents to isolate **taxifolin**.

Experimental Protocol: Soxhlet Extraction from Pine Bark

- Sample Preparation: Finely powder four grams of pine bark.
- Extraction: Place the powdered bark in a Soxhlet apparatus.
- Solvent: Use ethanol as the extraction solvent.
- Duration: Conduct the extraction continuously for 8 hours.
- Analysis: Measure the concentration of taxifolin in the resulting extract using High-Performance Liquid Chromatography (HPLC).

## **Advanced Extraction Techniques**

Modern extraction methods aim to improve efficiency, reduce solvent consumption, and minimize the environmental impact.

Experimental Protocol: Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) from Larix gmelinii

- Solvent Preparation: Prepare a 1.00 M solution of 1-butyl-3-methylimidazolium bromide ([C4mim]Br).
- Sample Preparation: Use powdered Larix gmelinii wood.
- Soaking: Soak the sample in the ionic liquid solution for 2 hours.
- Liquid-Solid Ratio: Maintain a liquid-to-solid ratio of 15:1 (mL/g).
- Microwave Irradiation:
  - Set the microwave power to 406 W.
  - Irradiate for 14 minutes.

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 Post-Extraction: Cool the solution to room temperature and filter for subsequent HPLC analysis.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) from Abies nephrolepis Leaves

- Solvent: Use a 50% ethanol in water solution.
- Liquid-Solid Ratio: Maintain a liquid-to-solid ratio of 20:1 (mL/g).
- Ultrasonic Parameters:
  - Set the ultrasound frequency to 45 kHz.
  - Set the ultrasound irradiation power to 160 W.
- Temperature: Maintain the extraction temperature at 332.19 K (59.04 °C).
- Duration: Conduct the extraction for 39.25 minutes.
- Analysis: Analyze the extract for taxifolin content using appropriate chromatographic techniques.

Experimental Protocol: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), offers a green alternative for **taxifolin** isolation. The process involves using CO2 above its critical temperature (31°C) and pressure (74 bar).

- Solvent System: Use ethanol as a solvent and supercritical CO2 as an antisolvent.
- Operating Conditions:

Temperature: 35–65 °C

Pressure: 10–25 MPa

• Concentration of taxifolin in ethanol: 5-20 mg/mL



- Procedure: The ethanolic solution of taxifolin is introduced into the supercritical CO2. The CO2 acts as an antisolvent, causing the taxifolin to precipitate out of the solution as micronized particles.
- Particle Size: The size of the precipitated taxifolin crystals is influenced by temperature, pressure, and the concentration of the initial solution. Lower temperatures, higher pressures, and lower concentrations generally result in smaller particle sizes.

Experimental Protocol: Enzymatic Hydrolysis for **Taxifolin** Production

An alternative to direct extraction is the enzymatic conversion of **taxifolin** glycosides, such as astilbin, into **taxifolin**.

- Source of Astilbin: Use a plant source rich in astilbin, such as Smilax glabra rhizome.
- Enzyme Source: Isolate a fungal strain, such as Aspergillus fumigatus SQH4, capable of hydrolyzing astilbin.
- Biotransformation Conditions:
  - Prepare a culture of the fungal strain.
  - Adjust the pH of the culture to 6.5.
  - Add astilbin to the culture at a concentration of 5 g/L.
- Incubation: Incubate the mixture at 35 °C for 14 hours.
- Yield: This process can achieve a high yield of **taxifolin** from astilbin.

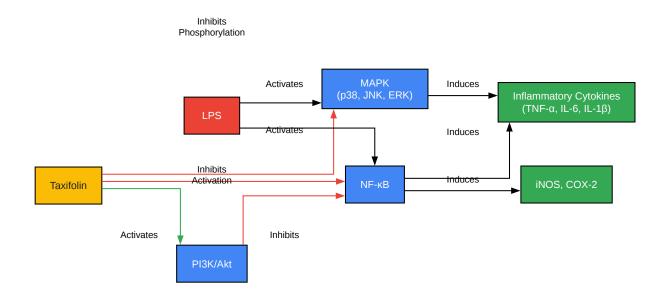
## Signaling Pathways Modulated by Taxifolin

For drug development professionals, understanding the molecular mechanisms of **taxifolin** is crucial. It has been shown to modulate several key signaling pathways involved in various pathological processes.

## **Anti-Inflammatory Pathways**



**Taxifolin** exhibits potent anti-inflammatory effects by targeting key signaling cascades.



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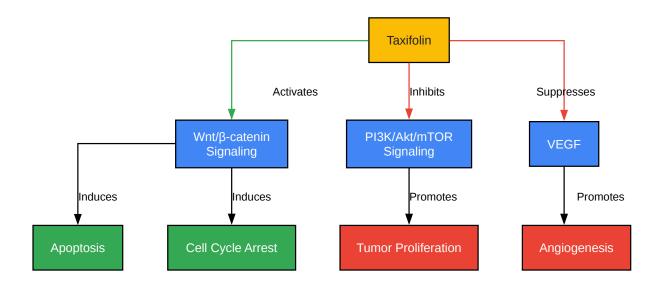
Caption: **Taxifolin**'s anti-inflammatory signaling pathways.

**Taxifolin** has been demonstrated to suppress the phosphorylation of the MAPK signaling pathway, which is closely associated with the progression of inflammation. It also inhibits the activation of NF-κB, a key regulator of the gene transcription of inflammatory cytokines. Furthermore, **taxifolin** can activate the PI3K/Akt signaling pathway, which in turn can inhibit NF-κB activation.

## **Anticancer Pathways**

**Taxifolin** has shown promise as an anticancer agent by modulating pathways involved in cell proliferation, apoptosis, and angiogenesis.





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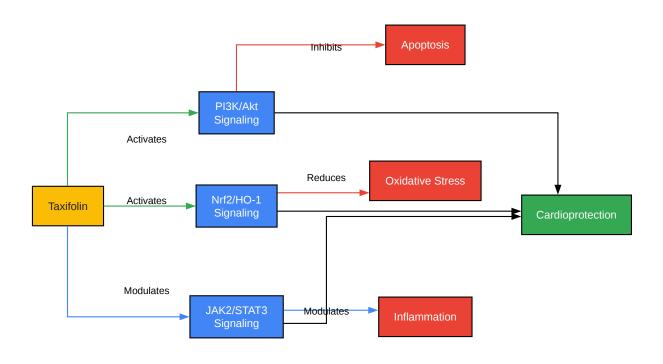
Caption: **Taxifolin**'s anticancer signaling pathways.

Studies have shown that **taxifolin** can induce apoptosis by activating the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer. It also disrupts the PI3K/Akt signaling pathway, a critical regulator of cancer cell survival and metabolism. Additionally, **taxifolin** has been found to suppress vascular endothelial growth factor (VEGF), a key driver of angiogenesis.

## **Cardioprotective Pathways**

**Taxifolin**'s benefits for cardiovascular health are linked to its ability to modulate pathways related to oxidative stress, inflammation, and cell survival.





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Caption: **Taxifolin**'s cardioprotective signaling pathways.

**Taxifolin** exerts cardioprotective effects by activating the PI3K/Akt signaling pathway, which helps in inhibiting oxidative stress and apoptosis. It also activates the Nrf2/HO-1 signaling pathway, a key defense mechanism against oxidative stress. Furthermore, **taxifolin** has been shown to modulate the JAK2/STAT3 pathway, which is involved in cellular survival and inflammatory responses.

## Conclusion

**Taxifolin** is a promising natural compound with a well-documented presence in various plant sources, most notably in larch wood. The extraction methodologies have evolved to become more efficient and environmentally sustainable, providing researchers with high-purity **taxifolin** for further investigation. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, underscores its potential for the development of novel therapeutics for a range of diseases. This guide serves as a foundational resource for scientists and researchers to explore the full potential of this versatile flavonoid.



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